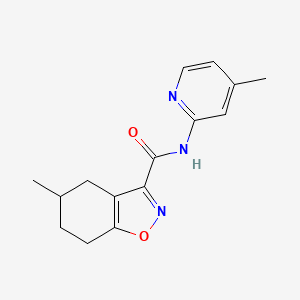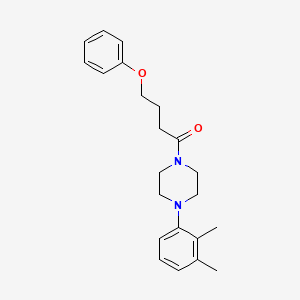
N-(4-ethoxybenzyl)-2-phenylacetamide
説明
Synthesis Analysis
The synthesis of compounds related to N-(4-ethoxybenzyl)-2-phenylacetamide often involves catalytic systems or reductive carbonylation processes. For instance, a study highlighted a one-pot synthesis approach using Pd(II)-complexes for the reductive carbonylation of nitrobenzene, leading to compounds like N-(4-hydroxyphenyl)acetamide with high selectivity (Vavasori, Capponi, & Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using spectroscopy techniques, such as Raman spectroscopy, to investigate structural changes and heteroepitaxial layers (Yamashiki & Tsuda, 2002).
Chemical Reactions and Properties
Chemical reactions involving N-(4-ethoxybenzyl)-2-phenylacetamide derivatives may include carbonylation, esterification, and etherification, yielding various intermediates and final products. The octacarbonyldicobalt-catalyzed carbonylation of ethyl diazoacetate represents one such reaction, demonstrating the compound's versatility in synthesis processes (Fördős, Tuba, Párkányi, Kégl, & Ungváry, 2009).
Physical Properties Analysis
The physical properties of N-(4-ethoxybenzyl)-2-phenylacetamide and its derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. For instance, the crystal structure of similar compounds can provide insights into the intermolecular interactions and stability of the material (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of N-(4-ethoxybenzyl)-2-phenylacetamide derivatives, are essential for developing pharmaceutical applications. Studies on the oxidation of N-(4-methoxybenzyl)-2-pyrrolidinones to N-(4-methoxybenzoyl)-2-pyrrolidinones highlight the compound's potential for creating optically active analogues of therapeutic agents (McAlonan, Murphy, Stevenson, & Treacy, 1996).
科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate similar in structure to N-(4-ethoxybenzyl)-2-phenylacetamide, is vital for synthesizing antimalarial drugs. The study by Magadum and Yadav (2018) on chemoselective monoacetylation using immobilized lipase highlights the importance of such compounds in drug development processes, particularly in achieving selective acylation crucial for antimalarial drug synthesis (Magadum & Yadav, 2018).
Receptor Binding Profiles
Rickli et al. (2015) explored the receptor binding profiles of novel psychoactive substances, indicating the relevance of N-substituted derivatives in understanding the interaction with receptors, which is crucial for developing drugs with specific therapeutic targets (Rickli et al., 2015).
Marine Actinobacteria Metabolites
Research by Sobolevskaya et al. (2007) on metabolites from marine actinobacteria, including compounds structurally related to N-(4-ethoxybenzyl)-2-phenylacetamide, underscores the potential of natural sources in yielding bioactive compounds for pharmaceutical applications (Sobolevskaya et al., 2007).
Electronic Structure and Biological Activity
The study on the electronic structure of benzamide and its derivatives by Klasinc et al. (2009) provides insights into how the interaction between the benzene ring and amidic group influences biological activity, crucial for designing drugs with enhanced efficacy (Klasinc et al., 2009).
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-20-16-10-8-15(9-11-16)13-18-17(19)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNCQTAUNVEZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride](/img/structure/B4617827.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4617836.png)


![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4617858.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4617868.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)
![N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617876.png)


![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)
![N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4617910.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide](/img/structure/B4617921.png)
![N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)